Lipophilicity Advantage Over the Unsubstituted Core: LogP Differential >5 Log Units
The target compound displays a LogP of 2.0315 , whereas the unsubstituted 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS 1803582-49-1) exhibits a LogP of -3.25 . This >5 log-unit gap shifts the compound from a hydrophilic, poorly membrane-permeable space into the range considered optimal for oral drug candidates (LogP 1–3) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03 |
| Comparator Or Baseline | 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS 1803582-49-1): LogP = -3.25 |
| Quantified Difference | ΔLogP ≈ 5.28 log units (more lipophilic) |
| Conditions | Calculated LogP (vendor-reported, consistent with consensus in silico method) |
Why This Matters
A >5 log-unit difference in LogP translates to orders-of-magnitude separation in membrane permeability, making the benzyl-substituted scaffold far more suitable for CNS or intracellular targets.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv. Drug Deliv. Rev., 2001, 46, 3–26. View Source
